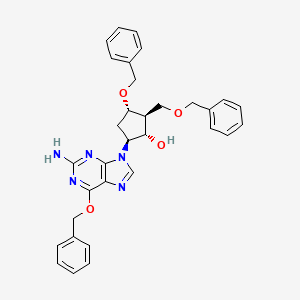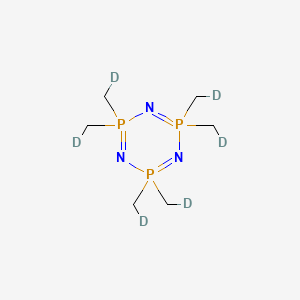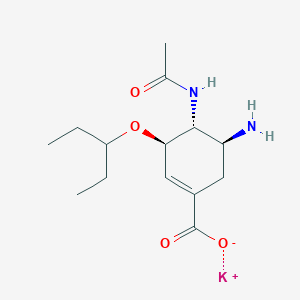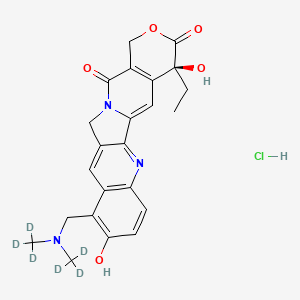
3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride
Übersicht
Beschreibung
3,4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride, commonly referred to as MDPBP-HCl, is a synthetic psychoactive substance of the phenylpiperazine class. It is a structural analog of the popular stimulant drug MDMA (ecstasy), and is known to produce similar psychoactive effects. It is a potent agonist at the 5-HT2A serotonin receptor, and is also known to be an agonist of the dopamine receptor, as well as an inhibitor of the reuptake of serotonin, norepinephrine, and dopamine.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride (MDPBP) has been extensively studied for its metabolic pathways. Research indicates that MDPBP undergoes several metabolic transformations, including demethylenation followed by methylation, aromatic and side chain hydroxylation, and oxidation of the pyrrolidinyl ring (Meyer et al., 2014). These findings are significant in understanding the pharmacokinetics of MDPBP and similar compounds.
Identification and Characterization
MDPBP has also been identified and characterized in various studies, especially in the context of new psychoactive substances. A 2019 study detailed the full characterization of a related compound, 3',4'-methylenedioxy-2,2-dibromobutyrophenone, highlighting the complexities in identifying such substances in the market (Armenta et al., 2019).
Analytical Methods
Analytical methods for determining the presence of MDPBP and its related compounds have been developed. One such method involves reversed-phase ion-pair high-performance liquid chromatography, providing a reliable technique for the detection of these compounds in pharmaceutical formulations (Badmin et al., 1979).
Synthesis Processes
Research has also been conducted on the synthesis processes of related compounds. For example, an improved process for synthesizing 3,4-methylenedioxyphenol, a precursor to MDPBP, was reported, highlighting the efficiency of the method in obtaining pure products (Zhao, 2002).
Pharmacokinetic Profiles
The pharmacokinetic profiles of MDPBP and its metabolites have been studied to understand their effects on the body. For instance, a study on methylone, a related compound, provided insights into the bioactive metabolites formed and their potential effects (Elmore et al., 2017).
Clinical Development
Compounds similar to MDPBP have been investigated for their potential in treating various neuropsychiatric and neurological disorders. A tetracyclic butyrophenone derivative exhibited promising results in binding affinities to serotonin and dopamine receptors, demonstrating the therapeutic potential of these compounds (Li et al., 2014).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13;/h5-6,9,12H,2-4,7-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCKCJHEOJFKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342990 | |
| Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-butanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone Hydrochloride | |
CAS RN |
24622-60-4 | |
| Record name | 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-butanone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDPBP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320CIL2VL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586554.png)


![4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586563.png)